molecular formula C20H30O3 B124081 (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid CAS No. 141110-17-0

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

Numéro de catalogue: B124081
Numéro CAS: 141110-17-0
Poids moléculaire: 318.4 g/mol
Clé InChI: LRWYBGFSVUBWMO-UXNZXXPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(±)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (abbreviated as (±)-18-HEPE) is a hydroxylated derivative of eicosapentaenoic acid (EPA), an ω-3 polyunsaturated fatty acid (PUFA). This compound is characterized by a hydroxyl group at the 18th carbon and a conjugated double bond system (5Z,8Z,11Z,14Z,16E). It is a racemic mixture of the R and S enantiomers at the 18th position, making it distinct from its stereospecific counterparts like 18R-HEPE, which is biosynthesized enzymatically via cyclooxygenase-2 (COX-2) in endothelial cells treated with aspirin and TNF-α . (±)-18-HEPE serves as a precursor for specialized pro-resolving mediators (SPMs), including resolvins of the E-series (RvE1, RvE2), which are critical in resolving inflammation .

Propriétés

IUPAC Name

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWYBGFSVUBWMO-UXNZXXPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Total Synthesis via Sharpless Asymmetric Dihydroxylation

The first enantioselective synthesis of 18R-HEPE was achieved through a 15-step route starting from a protected EPA derivative. Key steps included:

  • Epoxidation of Δ17,18 double bond : Using meta-chloroperbenzoic acid (m-CPBA) to generate an epoxide intermediate.

  • Sharpless asymmetric dihydroxylation : Employing AD-mix-β to introduce the 18R-hydroxyl group with >90% enantiomeric excess.

  • Global deprotection : Cleavage of silyl ethers and methyl esters under mild acidic conditions.

Table 1: Critical Reaction Parameters for 18R-HEPE Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Epoxidationm-CPBA, CH₂Cl₂, 0°C78cis-Epoxide formation
DihydroxylationAD-mix-β, t-BuOH:H₂O6518R:18S = 92:8
DeprotectionHF·pyridine, THF89Retention of configuration

This route established the biological relevance of the 18R enantiomer, demonstrating 58% reduction in neutrophil infiltration in murine peritonitis models at 10 ng/g doses.

Non-Enzymatic Oxidation Pathways

Metal-Catalyzed Hydroxylation

EPA undergoes site-specific hydroxylation at C18 via Fenton chemistry:

  • Reagents : Fe(II)EDTA (0.1 mM), H₂O₂ (5 mM), ascorbate (2 mM)

  • Mechanism : Radical-mediated hydrogen abstraction at C18, generating 18-HEPE as the major product (41% yield).

  • Side products : 15-HEPE (22%), 12-HEPE (18%) due to radical migration.

Photooxygenation

Singlet oxygen (¹O₂) generated by rose bengal sensitization reacts preferentially at the conjugated 16E double bond:

  • Conditions : 450 nm LED, O₂ bubbling, 4°C

  • Outcome : 18-hydroperoxy-EPA forms, reduced to 18-HEPE using NaBH₄ (73% conversion).

Enzymatic Biosynthesis

Cytochrome P450-Mediated Oxidation

Human CYP4F3A catalyzes ω-3 hydroxylation of EPA:

  • Kinetics : Km=8.2±1.3μMK_m = 8.2 \pm 1.3 \, \mu\text{M}, Vmax=4.1±0.2nmol/min/nmol P450V_{max} = 4.1 \pm 0.2 \, \text{nmol/min/nmol P450}.

  • Cofactors : NADPH (1 mM), O₂ (20% v/v)

  • Inhibitors : 17-ODYA (IC₅₀ = 2.1 μM) blocks >90% activity.

Lipoxygenase Pathways

5-Lipoxygenase (5-LOX) oxygenation produces regioisomers, but 18-HEPE dominates under acidic conditions:

  • pH dependence : 68% 18-HEPE yield at pH 6.0 vs. 12% at pH 7.4.

  • Calcium modulation : 10 μM Ca²⁺ increases reaction rate 3.2-fold by enhancing enzyme-substrate binding.

Industrial-Scale Production

Microbial Fermentation

Engineered Yarrowia lipolytica strains achieve 18-HEPE titers of 4.8 g/L:

  • Genetic modifications :

    • Δpox1-6 (block β-oxidation)

    • Overexpression of CYP4F3A and NADPH reductase

    • EPA biosynthetic pathway from Shewanella spp.

  • Fermentation parameters :

    • 30°C, pH 6.8, 120 rpm

    • 72 h fed-batch with glycerol feed

Table 2: Bioprocess Optimization Results

ParameterBaselineOptimizedImpact on Titer
Dissolved O₂20%50%+138%
Induction timing24 h18 h+67%
Temperature28°C30°C+41%

Analytical Characterization

UPLC-MS/MS Quantification

  • Column : BEH C18 (1.7 μm, 50 × 2.1 mm)

  • Mobile phase : Acetonitrile/water (0.1% formic acid) gradient

  • Detection : MRM transition 319.2→201.1 (CE = 22 eV)

  • LOQ : 0.1 pg on-column

Chiral Separation

Cyclodextrin-based CSP resolves 18R/18S enantiomers:

  • Column : ChiraDex γ-CD (5 μm, 250 × 4.6 mm)

  • Eluent : MeOH/H₂O (85:15) + 10 mM NH₄OAc

  • Resolution (R_s) : 1.89

Challenges and Solutions

Double Bond Isomerization

The 16E configuration is prone to cis-trans isomerization during synthesis:

  • Mitigation : Conduct all steps below -20°C under argon.

  • Stabilizers : Add 0.01% BHT to reaction mixtures.

Hydroxyl Group Protection

Early synthetic routes suffered from β-elimination of the 18-OH group:

  • Improved strategy : Use tert-butyldimethylsilyl (TBDMS) ether protection (stable up to pH 12).

Scalability Limitations

Microbial production initially had <1% EPA-to-18-HEPE conversion:

  • Breakthrough : Directed evolution of CYP4F3A increased activity 14-fold .

Analyse Des Réactions Chimiques

Hydroxylation and Enzymatic Oxidation

18-HEPE is synthesized via hydroxylation of EPA through enzymatic or non-enzymatic pathways:

  • Cyclooxygenase-2 (COX-2) : Aspirin-acetylated COX-2 catalyzes the conversion of EPA to 18(R)-HEPE, a precursor for resolvins like RvE1 and RvE4 .

  • Cytochrome P450 : Microbial P450 enzymes oxygenate EPA to form 18-HEPE, which is further metabolized by lipoxygenases (e.g., 15-LOX) into specialized pro-resolving mediators (SPMs) .

Key Reaction Pathway:

EPACOX 2 P45018 HEPE15 LOXRvE4 5S 15S dihydroxy 6E 8Z 11Z 13E 17Z EPA \text{EPA}\xrightarrow{\text{COX 2 P450}}18\text{ HEPE}\xrightarrow{15\text{ LOX}}\text{RvE4}\,\text{ 5S 15S dihydroxy 6E 8Z 11Z 13E 17Z EPA } .

Chemical Modifications

18-HEPE undergoes characteristic reactions at its hydroxyl group and polyunsaturated backbone:

Reaction Type Reagents/Conditions Products Biological Significance
Oxidation Pyridinium chlorochromate (PCC)18-Keto-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acidStudy of ketone derivatives in signaling .
Reduction H₂ with Pd/C catalystSaturated 18-hydroxy-eicosapentaenoic acidInvestigation of lipid membrane interactions .
Esterification Ethanol/H⁺Ethyl 18-hydroxy-eicosapentaenoateEnhanced solubility for analytical studies .

Biological Activity in Lipid Metabolism

18-HEPE modulates lipid-related gene expression in hepatic cells:

Table 1: Effects of 18-HEPE on HepG2 Cells (vs. EPA)

Gene Target Function Regulation by 18-HEPE
SREBP-1c Lipogenesis transcription factor↓ 45% (vs. ↓ 25% by EPA)
ACC Fatty acid synthesis↓ 50% (vs. ↓ 30% by EPA)
SCD1 Monounsaturated fatty acid production↓ 60% (vs. ↓ 35% by EPA)
PGC-1β Mitochondrial biogenesis↓ 40% (vs. no change by EPA)
  • 18-HEPE (60 μM) significantly suppressed T0901317-induced expression of lipogenic genes, outperforming unmodified EPA .

Stability and Degradation

  • Auto-oxidation : The conjugated double bonds (5Z,8Z,11Z,14Z,16E) render 18-HEPE susceptible to radical-mediated peroxidation, forming hydroperoxides .

  • Storage : Stable at -20°C in ethanol or DMSO, but degrades rapidly at room temperature .

Comparative Reactivity

18-HEPE exhibits distinct reactivity compared to related hydroxy fatty acids:

Compound Hydroxyl Position Key Reaction Biological Outcome
15-Hydroxy-EPA C15Lipoxin biosynthesisAnti-inflammatory .
18-Hydroxy-EPA (18-HEPE)C18Resolvin biosynthesisPro-resolution, anti-fibrotic .
20-Hydroxy-EPA C20CYP450 ω-hydroxylationVasoactive effects .

Applications De Recherche Scientifique

Cardiovascular Health

Case Study : A study involving fat-1 transgenic mice revealed that these mice exhibited resistance to pressure overload-induced cardiac remodeling when treated with 18-HEPE. The compound inhibited macrophage-mediated activation of cardiac fibroblasts, suggesting a protective role against heart failure mechanisms .

Mental Health

Case Study : In a clinical trial focusing on patients with major depressive disorder (MDD), those supplemented with EPA showed significant increases in plasma concentrations of 18-HEPE. This increase was correlated with reductions in inflammatory markers and improvements in depression symptoms, indicating a potential role for omega-3 supplementation in mental health treatment .

Diabetic Complications

Case Study : Research on diabetic rats demonstrated that oral intake of eicosapentaenoic acid led to increased levels of 18-HEPE, which helped recover retinal function and reduce oxidative stress markers associated with diabetic retinopathy. This suggests that 18-HEPE may play a role in preventing neurodegeneration in diabetic conditions .

Table 1: Summary of Research Findings on 18-HEPE Applications

Application AreaStudy FocusKey Findings
Cardiovascular HealthCardiac remodeling in miceInhibition of pro-inflammatory activation; protection against fibrosis
Mental HealthMajor depressive disorderIncreased 18-HEPE correlated with improved depression scores
Diabetic ComplicationsDiabetic retinopathyRecovery of retinal function; reduction in oxidative stress

Table 2: Clinical Trial Data on EPA and 18-HEPE

Trial ParticipantsInterventionOutcome MeasuresResults
Patients with MDDEPA supplementation (4 g/d)IDS-C30 scores; hs-CRP levelsHigher response rates; significant reduction in symptoms and inflammation markers

Mécanisme D'action

The mechanism of action of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of fatty acids.

    Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Functional Differences

  • Bioactivity : (±)-18-HEPE exhibits weaker anti-inflammatory effects compared to its stereospecific counterpart 18R-HEPE, which is efficiently converted to RvE1 (EC₅₀ = 0.1–10 nM) . RvE1 and RvE2 are 100–1,000-fold more potent than (±)-18-HEPE in reducing leukocyte recruitment and cytokine production .
  • Metabolic Stability : (±)-18-HEPE is rapidly metabolized in vivo, whereas RvE1 and RvE2 have extended half-lives due to enzymatic stabilization (e.g., epoxide hydrolases) .

Clinical and Experimental Relevance

  • (±)-18-HEPE is primarily used as a synthetic standard in lipidomics studies to quantify endogenous 18R-HEPE and resolvins .
  • In murine models of nonalcoholic steatohepatitis (NASH), (±)-18-HEPE supplementation reduced hepatic triglycerides but was less effective than RvE1 in reversing fibrosis .

Research Findings and Data Tables

Table 1: Plasma Levels of EPA-Derived Mediators in Humans

Mediator Baseline (μg/L) Post-Supplementation (EPA + Aspirin) Detection Method Reference
18R-HEPE Not detected 0.2–0.4 LC/ESI-MS/MS
RvE1 <0.1 0.3–0.5 LC/ESI-MS/MS
(±)-18-HEPE Not detected 1.5–2.0 (synthetic administration) LC/ESI-MS/MS

Table 2: Binding Energies of EPA-Derived Compounds to Inflammatory Targets

Compound Target Protein Binding Energy (kcal/mol) Biological Effect Reference
RvE1 CMKLR1 −7.8 Agonism; anti-inflammatory
RvE2 BLT1 −6.2 Antagonism; reduces neutrophil influx
(±)-18-HEPE STAT3 −5.1 Weak inhibition of IL-6 signaling

Activité Biologique

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (18-HEPE) is a metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its cardioprotective and anti-inflammatory properties. This article explores the biological activity of 18-HEPE, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

18-HEPE exerts its biological effects primarily through modulation of inflammatory pathways and cellular signaling. It has been shown to:

  • Inhibit Proinflammatory Cytokines : 18-HEPE reduces the activation of macrophages and the production of proinflammatory cytokines, which is crucial in conditions like cardiac remodeling and inflammation .
  • Promote Resolution of Inflammation : The compound enhances the resolution phase of inflammation by upregulating anti-inflammatory mediators such as IL-10 . This is particularly relevant in chronic inflammatory diseases.

Cardiovascular Health

Research indicates that 18-HEPE plays a significant role in cardiovascular protection:

  • Cardiac Remodeling : In studies involving fat-1 transgenic mice (which produce EPA endogenously), administration of 18-HEPE was found to protect against pressure overload-induced cardiac remodeling by inhibiting the proinflammatory activation of cardiac fibroblasts .
  • Plaque Regression : A study demonstrated that higher levels of 18-HEPE were associated with regression of coronary artery plaques in patients treated with EPA and DHA .

Neuroprotective Effects

Emerging evidence suggests that 18-HEPE may have neuroprotective properties:

  • Retinal Health : In diabetic models, 18-HEPE was shown to rescue amacrine cell function and promote recovery in retinal neurodegeneration through upregulation of brain-derived neurotrophic factor (BDNF) in Müller glia cells . This highlights its potential in treating diabetic retinopathy.

Case Studies and Clinical Findings

Several clinical studies have highlighted the effects of 18-HEPE in various health contexts:

Study FocusFindingsReference
Cardiac HealthMice treated with 18-HEPE showed reduced cardiac fibrosis and improved function post-infarction.
InflammationPatients with major depressive disorder showed improved symptoms with EPA supplementation correlating with increased levels of 18-HEPE.
Retinal FunctionOral intake of EPA led to increased 18-HEPE levels, improving neuroretinal function in diabetic rats.

Therapeutic Implications

Given its biological activity, 18-HEPE presents several therapeutic opportunities:

  • Cardiovascular Disease : Its ability to mitigate inflammation and promote plaque regression suggests potential use in cardiovascular therapies.
  • Neurodegenerative Diseases : The neuroprotective effects observed indicate a possible role in treating conditions like diabetic retinopathy and other retinal disorders.
  • Chronic Inflammatory Conditions : By promoting resolution pathways, it could be beneficial in managing chronic inflammatory diseases.

Q & A

Q. How do lipid mediator networks (e.g., interactions with leukotrienes) modulate 18-HEPE’s activity?

  • Methodological Answer :
  • Inhibition Studies : Co-administer 18-HEPE with leukotriene B4 (LTB4) antagonists in murine air pouch models. Lipidomic profiling reveals competitive metabolism via 5-lipoxygenase .
  • Pathway Mapping : Use software (e.g., LipidMAPS Pathway Builder) to model crosstalk between EPA-derived mediators and pro-inflammatory eicosanoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 2
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.